

# physical and chemical properties of 3-(4-tert-butylphenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-(4-Tert-butylphenoxy)butan-2one

Cat. No.:

B1297680

Get Quote

# An In-depth Technical Guide to 3-(4-tert-butylphenoxy)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **3-(4-tert-butylphenoxy)butan-2-one** is a compound for which specific experimental data is not readily available in public literature. This guide is a theoretical exploration of its properties and potential synthesis, based on the known characteristics of structurally similar compounds and established chemical principles. All quantitative data presented are estimations and should be verified through experimental analysis.

### Introduction

**3-(4-tert-butylphenoxy)butan-2-one** is an aromatic ether ketone. Its structure comprises a butan-2-one backbone, a phenoxy group at the third position, and a tert-butyl substituent on the phenyl ring. This combination of a flexible ketone chain and a bulky, lipophilic aromatic group suggests potential applications in medicinal chemistry and materials science. The tert-butyl group can enhance solubility in nonpolar environments and provide steric hindrance, potentially influencing the molecule's interaction with biological targets or its stability. This document provides a theoretical overview of its physical and chemical properties, a proposed synthetic route, and a discussion of its potential biological significance.



### **Chemical Structure and Nomenclature**

IUPAC Name: 3-(4-tert-butylphenoxy)butan-2-one

Chemical Formula: C14H20O2

Molecular Weight: 220.31 g/mol

Structure:

## **Estimated Physicochemical Properties**

The following table summarizes the estimated physicochemical properties of **3-(4-tert-butylphenoxy)butan-2-one**. These values are extrapolated from data for structurally related compounds, such as 4-(4-tert-butylphenyl)butan-2-one[1], and general principles of physical organic chemistry.

Property	Estimated Value	Notes
Molecular Weight	220.31 g/mol	Calculated from the chemical formula.
Appearance	Colorless to pale yellow liquid or low-melting solid	Typical for similar aromatic ketones.
Boiling Point	> 250 °C	Expected to be high due to molecular weight and polarity.
Melting Point	< 25 °C	The flexible side chain may inhibit efficient crystal packing.
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane)	The large nonpolar region dominates solubility.
LogP	~3.5 - 4.5	Estimated based on similar structures, indicating high lipophilicity.
рКа	Not applicable	No readily ionizable protons.



## **Proposed Synthesis: Williamson Ether Synthesis**

A plausible and widely used method for the synthesis of **3-(4-tert-butylphenoxy)butan-2-one** is the Williamson ether synthesis.[2][3] This method involves the reaction of a phenoxide with an alkyl halide.

#### Reaction Scheme:

4-tert-butylphenol + 3-bromobutan-2-one → **3-(4-tert-butylphenoxy)butan-2-one** + NaBr

## **Experimental Protocol**

#### Materials:

- 4-tert-butylphenol
- 3-bromobutan-2-one
- Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Aprotic polar solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
- Deionized water
- Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

#### Procedure:

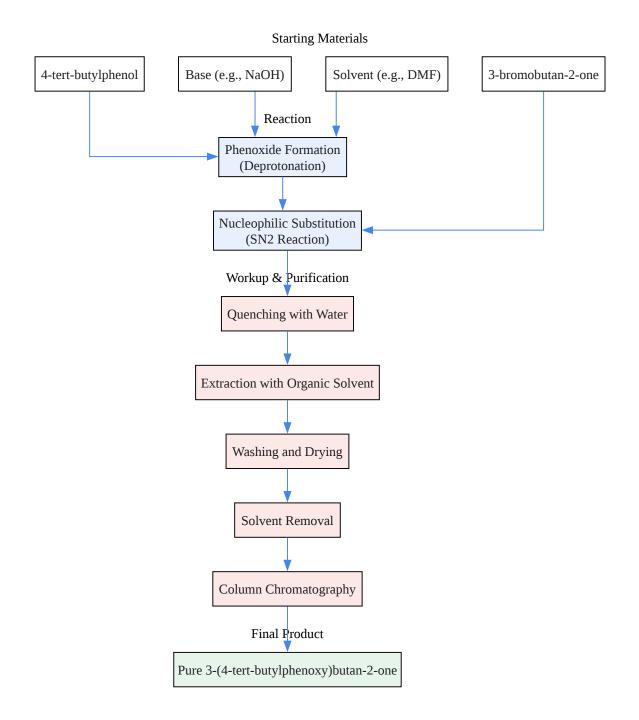
- Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylphenol in the chosen aprotic polar solvent.
- Add an equimolar amount of a strong base, such as sodium hydroxide or potassium
  hydroxide, to the solution to deprotonate the phenol and form the corresponding sodium or
  potassium 4-tert-butylphenoxide. The reaction is typically stirred at room temperature until
  the phenol is fully converted, which can be monitored by thin-layer chromatography (TLC).



- Nucleophilic Substitution: To the solution containing the phenoxide, add an equimolar amount of 3-bromobutan-2-one dropwise at room temperature.
- Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction should be monitored by TLC.
- Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.
- Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic salts.
- Drying and Concentration: Dry the organic layer over a suitable drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: The crude **3-(4-tert-butylphenoxy)butan-2-one** can be purified by column chromatography on silica gel.

## **Synthesis Workflow Diagram**





Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of **3-(4-tert-butylphenoxy)butan-2-one**.



## **Characterization and Analytical Methods**

The identity and purity of the synthesized **3-(4-tert-butylphenoxy)butan-2-one** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR would confirm the chemical structure by showing characteristic peaks for the aromatic protons, the tert-butyl group, the butanone backbone, and the ether linkage.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone and the C-O stretch of the ether.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

# Potential Biological Activities and Signaling Pathways

While no specific biological data exists for **3-(4-tert-butylphenoxy)butan-2-one**, compounds containing the 4-tert-butylphenol moiety have been investigated for various biological activities. [4][5][6][7][8] These activities are often attributed to the antioxidant and lipophilic nature of the substituted phenol group.

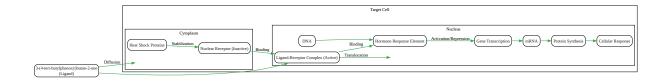
Potential areas of investigation include:

- Antioxidant Activity: The phenolic ether, while less active than a free phenol, might still
  possess some radical scavenging properties. The tert-butyl group can stabilize phenoxy
  radicals, a key step in antioxidant activity.[8]
- Antimicrobial and Antifungal Activity: Various substituted phenols and their derivatives have demonstrated antimicrobial and antifungal properties.[5][6][7]
- Enzyme Inhibition: The shape and electronic properties of the molecule could allow it to bind to the active sites of various enzymes.



## **Hypothetical Signaling Pathway Interaction**

Given the structural similarity to some endocrine-disrupting compounds, a hypothetical interaction with a nuclear receptor signaling pathway could be investigated. The following diagram illustrates a generalized nuclear receptor signaling pathway that could be a starting point for such studies.



Click to download full resolution via product page

Caption: Generalized nuclear receptor signaling pathway for hypothetical investigation.

### Conclusion

**3-(4-tert-butylphenoxy)butan-2-one** is a molecule with potential for further investigation in various scientific fields. While experimental data is currently lacking, this guide provides a theoretical framework for its synthesis, characterization, and potential biological evaluation. The proposed methodologies are based on well-established chemical principles and data from analogous compounds. Researchers interested in this molecule are encouraged to use this guide as a starting point for their experimental work.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 4-(4-Tert-butylphenyl)butan-2-one | C14H20O | CID 21696694 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Williamson Ether Synthesis Edubirdie [edubirdie.com]
- 3. francis-press.com [francis-press.com]
- 4. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 3-(4-tert-butylphenoxy)butan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297680#physical-and-chemical-properties-of-3-4-tert-butylphenoxy-butan-2-one]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com